molecular formula C19H20O B14007251 Cyclohexen-1-yl(diphenyl)methanol CAS No. 54766-46-0

Cyclohexen-1-yl(diphenyl)methanol

Cat. No.: B14007251
CAS No.: 54766-46-0
M. Wt: 264.4 g/mol
InChI Key: KHCWXJQDXMDEEE-UHFFFAOYSA-N
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Description

Cyclohexen-1-yl(diphenyl)methanol is an organic compound with the molecular formula C19H20O It is a derivative of cyclohexene and diphenylmethanol, characterized by the presence of a hydroxyl group attached to a cyclohexene ring, which is further bonded to a diphenylmethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexen-1-yl(diphenyl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexene with diphenylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexen-1-yl(diphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexenone or diphenylmethanone.

    Reduction: Formation of cyclohexen-1-yl(diphenyl)methane.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Cyclohexen-1-yl(diphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexen-1-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A ketone derivative of cyclohexene, used as an intermediate in organic synthesis.

    Diphenylmethanol: A simple alcohol with two phenyl groups, used in various chemical reactions.

    Cyclohexanol: A saturated alcohol derived from cyclohexane, used in the production of nylon and other materials.

Uniqueness

Cyclohexen-1-yl(diphenyl)methanol is unique due to its combination of a cyclohexene ring and a diphenylmethane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

54766-46-0

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

cyclohexen-1-yl(diphenyl)methanol

InChI

InChI=1S/C19H20O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-14,20H,3,8-9,15H2

InChI Key

KHCWXJQDXMDEEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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